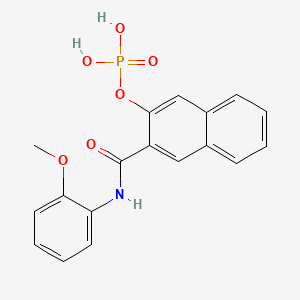

Naphthol AS-OL phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthol AS-OL phosphate is a useful research compound. Its molecular formula is C18H16NO6P and its molecular weight is 373.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Histochemical Applications

Naphthol AS-OL phosphate is widely utilized as a histochemical substrate for the demonstration of acid phosphatases. The compound undergoes hydrolysis by phosphatases to yield naphthol, which can be visualized using azo-dye methods. This property makes it invaluable in histopathological studies for identifying enzyme activity in tissues.

Case Study: Acid Phosphatase Activity

A study conducted by researchers demonstrated the efficacy of this compound in detecting acid phosphatase activity in paraffin-embedded tissues. The method provided a reliable means to visualize enzymatic activity, enabling pathologists to assess tissue samples more effectively .

Table 1: Comparison of this compound with Other Substrates

| Substrate | Enzyme Target | Visualization Method | Sensitivity |

|---|---|---|---|

| This compound | Acid Phosphatase | Azo-dye method | High |

| Naphthol AS-E Phosphate | Acid Phosphatase | Colorimetric | Moderate |

| Other naphthol derivatives | Various phosphatases | Fluorescence | Variable |

Biochemical Research

This compound also plays a role in biochemical research, particularly in studying enzyme kinetics and inhibition mechanisms. Its ability to act as a substrate allows researchers to investigate the catalytic properties of phosphatases.

Case Study: Inhibition Studies

Research has shown that this compound can inhibit the activity of specific transcription factors in leukemia cell lines. This inhibition is crucial for understanding the regulatory mechanisms involved in myeloid differentiation and cancer progression . The findings indicate that manipulating phosphatase activities could have therapeutic implications.

Synthesis of Bioactive Compounds

The compound is also involved in the synthesis of various bioactive substances, including amidoalkyl naphthols, which have shown promising biological activities against pathogens like Staphylococcus aureus and Escherichia coli . The synthesis typically employs catalytic methods that enhance yields and reduce reaction times.

Table 2: Biological Activity of Amidoalkyl Naphthols Derived from this compound

| Compound | Activity Against | Yield (%) |

|---|---|---|

| Amidoalkyl Naphthol 1 | Staphylococcus aureus | 90 |

| Amidoalkyl Naphthol 2 | Escherichia coli | 85 |

| Amidoalkyl Naphthol 3 | Both | 92 |

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of naphthol derivatives, including this compound metabolites like 1-naphthol and 2-naphthol on cancer cells. These studies reveal that different derivatives exhibit varying levels of cytotoxicity depending on the cell type.

Case Study: Cytotoxic Effects on Cancer Cells

A comparative study assessed the cytotoxicity of naphthol derivatives on BxPC3 pancreatic cancer cells and GL261-Luc glioblastoma cells. Results indicated that while 2-naphthol was more toxic to BxPC3 cells, 1-naphthol exhibited greater toxicity towards GL261-Luc cells. This differential response underscores the importance of selecting appropriate naphthol derivatives for targeted cancer therapies .

特性

CAS番号 |

84522-15-6 |

|---|---|

分子式 |

C18H16NO6P |

分子量 |

373.3 g/mol |

IUPAC名 |

[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H16NO6P/c1-24-16-9-5-4-8-15(16)19-18(20)14-10-12-6-2-3-7-13(12)11-17(14)25-26(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |

InChIキー |

OQFPBLDHWBQYNM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

正規SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Key on ui other cas no. |

84522-15-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。